molecular formula C16H20N2O3 B8620708 4-(Cyclopropanecarbonyl)-6-hydroxy-1-(2-phenylethyl)piperazin-2-one CAS No. 88519-13-5

4-(Cyclopropanecarbonyl)-6-hydroxy-1-(2-phenylethyl)piperazin-2-one

Cat. No. B8620708
Key on ui cas rn: 88519-13-5
M. Wt: 288.34 g/mol
InChI Key: FSBSYRPETUVJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04523013

Procedure details

0.067 mol of 4-(cyclopropylcarbonyl)-2,6-dioxopiperazine are dissolved in 200 ml of dimethylacetamide. 0.073 mol of sodium methylate are added and the mixture is left for 1 hour at ambient temperature. To the reaction medium is added, dropwise and in an inert atmosphere, a solution of 0.081 mol of (2-ethyl tosyloxy)-benzene in 50 mol of dimethylacetamide and the mixture is brought to 90° C. for 4 hours. It is evaporated to dryness under reduced pressure, the residue is taken up in a mixture of water and methylene chloride and the decanted organic phase is dried over dry sodium sulphate. The solvent is evaporated and the residue, formed by crude 4-(cyclopropylcarbonyl)-2,6-dioxo-1-phenethyl piperazine, is dissolved in 600 ml of ethanol. The solution as thus obtained has added thereto, at 0° C. and in an inert atmosphere, 0.059 mol of manganese chloride and is left for 1 hour at 0° C. 0.23 mol of sodium borohydride is added in portions to the reaction medium, kept at 0° C., and the reaction medium is left for 45 minutes at 0° C. The excess of reducing agent is destroyed by adding acetone. The insoluble salts are filtered, the filtrate is evaporated to dryness and the residue is treated with a mixture of water and methylene chloride. The decanted organic phase is dried over dry sodium sulphate and evaporated to dryness. The residue is purified by filtration on a silica bed and the product as thus obtained, formed by the 4-(cyclopropylcarbonyl)-2-hydroxy-6-oxo-1-phenethyl piperazine, is added in portions to 150 ml of hydrochloric acid previously cooled to 0° C. After one night at ambient temperature, the reaction medium is poured into iced water and extracted with dichloromethane. The organic phase is dried on an anhydrous sodium sulphate and it is evaporated. In this way, there is obtained the 2-(cyclopropylcarbonyl)-1,3,4,6,7,11b-hexahydro-2H-pyrazino(2,1-a)-4-isoquinoleinone; m.p.=148°-149° C., yield: 57%.
Quantity
0.067 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
0.073 mol
Type
reactant
Reaction Step Two
Name
(2-ethyl tosyloxy)-benzene
Quantity
0.081 mol
Type
reactant
Reaction Step Three
Quantity
50 mol
Type
solvent
Reaction Step Three
Quantity
0.23 mol
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five
Name
manganese chloride
Quantity
0.059 mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([N:6]2[CH2:11][C:10](=[O:12])[NH:9][C:8](=[O:13])[CH2:7]2)=[O:5])[CH2:3][CH2:2]1.C[O-].[Na+].[CH2:17]([C:19]1[CH:34]=[C:33](C)[CH:32]=[CH:31][C:20]=1S(OC1C=CC=CC=1)(=O)=O)[CH3:18].[BH4-].[Na+]>CC(N(C)C)=O.C(O)C.[Cl-].[Mn+2].[Cl-]>[CH:1]1([C:4]([N:6]2[CH2:11][C:10](=[O:12])[N:9]([CH2:18][CH2:17][C:19]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:20]=3)[CH:8]([OH:13])[CH2:7]2)=[O:5])[CH2:2][CH2:3]1 |f:1.2,4.5,8.9.10|

Inputs

Step One
Name
Quantity
0.067 mol
Type
reactant
Smiles
C1(CC1)C(=O)N1CC(NC(C1)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
sodium methylate
Quantity
0.073 mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
(2-ethyl tosyloxy)-benzene
Quantity
0.081 mol
Type
reactant
Smiles
C(C)C1=C(S(=O)(=O)OC2=CC=CC=C2)C=CC(=C1)C
Name
Quantity
50 mol
Type
solvent
Smiles
CC(=O)N(C)C
Step Four
Name
Quantity
0.23 mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
manganese chloride
Quantity
0.059 mol
Type
catalyst
Smiles
[Cl-].[Mn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction medium is added
CUSTOM
Type
CUSTOM
Details
It is evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is taken up in a mixture of water and methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the decanted organic phase is dried over dry sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue, formed by crude 4-(cyclopropylcarbonyl)-2,6-dioxo-1-phenethyl piperazine
CUSTOM
Type
CUSTOM
Details
The solution as thus obtained
ADDITION
Type
ADDITION
Details
has added
CUSTOM
Type
CUSTOM
Details
kept at 0° C.
WAIT
Type
WAIT
Details
the reaction medium is left for 45 minutes at 0° C
Duration
45 min
CUSTOM
Type
CUSTOM
Details
is destroyed
ADDITION
Type
ADDITION
Details
by adding acetone
FILTRATION
Type
FILTRATION
Details
The insoluble salts are filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue is treated with a mixture of water and methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The decanted organic phase is dried over dry sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
FILTRATION
Type
FILTRATION
Details
The residue is purified by filtration on a silica bed
CUSTOM
Type
CUSTOM
Details
the product as thus obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C(=O)N1CC(N(C(C1)=O)CCC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.